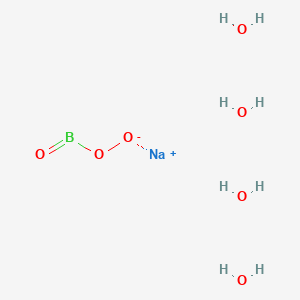

过硼酸(HBO(O2))钠盐四水合物

描述

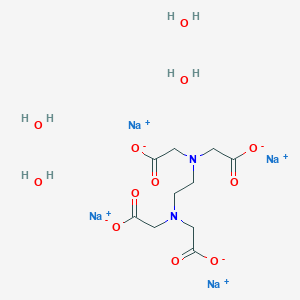

Perboric acid is mainly found in its salt form of sodium perborate, which can be found as a monohydrate or tetrahydrate . It is one of the peroxy acid salts with very wide functionalities in industrial settings . Sodium perborate tetrahydrate is a hydrated sodium salt .

Synthesis Analysis

Sodium perborate tetrahydrate is prepared by reacting disodium tetraborate pentahydrate with hydrogen peroxide, with subsequent crystallization .Molecular Structure Analysis

The molecular formula of Perboric acid (HBO(O2)), sodium salt, tetrahydrate according to CAS is BHO 3.4H 2O.Na .Chemical Reactions Analysis

Sodium perborate tetrahydrate participates in various oxidation reactions of anilines and sulfides .Physical And Chemical Properties Analysis

Perboric acid, sodium salt is a white, odourless, water-soluble chemical compound .科学研究应用

Antiseptic and Disinfectant

Perboric acid: acts as a source of active oxygen, which in contact with water, hydrolyzes to hydrogen and borate . This reaction releases hydrogen peroxide, which oxidizes cellular components of bacteria, effectively killing them. This property makes it valuable in medical and dental practices as a disinfectant and antiseptic.

Bleaching Agent

In the textile and paper industries, sodium perborate serves as a bleaching agent. It releases oxygen upon dissolution in water, which helps in the removal of stains and the whitening of fabrics and paper products without causing significant degradation to the material .

作用机制

Target of Action

Perboric acid, mainly found in its salt form of sodium perborate, is one of the peroxy acid salts with wide functionalities in industrial settings . It targets various areas depending on its application. For instance, it’s used as a disinfectant of medical instruments , an ointment for the protection of poison ivy dermatitis , and an oxidizing agent for dyeing or permanent waving .

Mode of Action

Perboric acid and its sodium salt interact with body fluids, rapidly dissociating into hydrogen peroxide, carbonate, and sodium ions, which are naturally present in the body . As an oxidizing agent, it can cause oxidative stress in cells, leading to various cellular responses.

Pharmacokinetics

The pharmacokinetic properties of perboric acid and its sodium salt are studied in terms of Sodium carbonate and Hydrogen peroxide . These compounds are rapidly degraded in the body , suggesting that they may have a short half-life and quick clearance rate.

Result of Action

The result of perboric acid’s action depends on its application. In the industry, it’s used as a disinfectant . In cosmetic products, it acts as an oxidizing agent for dyeing or permanent waving . In dentistry, it’s used for the removal of phlegm, mucus, or other secretions associated with an occasional sore in the mouth, for cleansing minor wounds, and for the temporary cleanse of canker sores .

安全和危害

未来方向

Perboric acid in the form of sodium perborate is approved by Health Canada since 2004 to be used as a disinfectant of medical instruments . By the FDA, sodium perborate is approved as an ointment for the protection of poison ivy dermatitis . These approvals indicate the potential for expanded uses of perboric acid in the future.

属性

IUPAC Name |

sodium;oxidooxy(oxo)borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO3.Na.4H2O/c2-1-4-3;;;;;/h3H;;4*1H2/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULPSCUJWIATB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11138-47-9 (Parent) | |

| Record name | Sodium perborate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

153.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Perboric acid (HBO(O2)), sodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium;oxidooxy(oxo)borane;tetrahydrate | |

CAS RN |

10486-00-7 | |

| Record name | Sodium perborate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perboric acid (HBO(O2)), sodium salt, tetrahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perboric acid (HBO(O2)), sodium salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERBORATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822HSQ655R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)